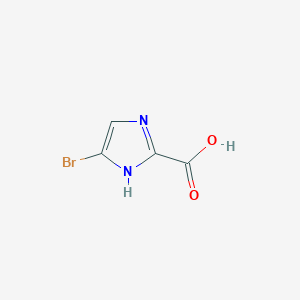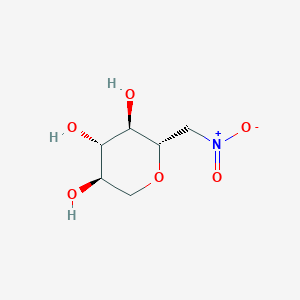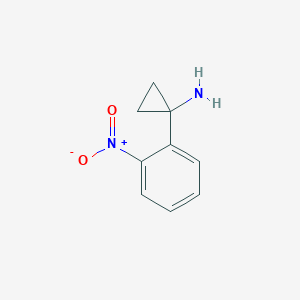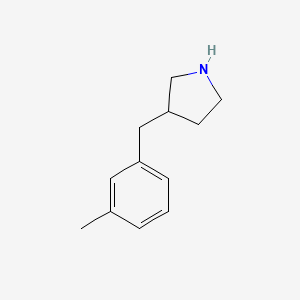
Acide 4-bromo-1H-imidazole-2-carboxylique
Vue d'ensemble
Description
“4-Bromo-1H-imidazole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as imidazoles . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound is also known as “4-bromo-1H-imidazole-2-carboxylic acid hydrochloride” and has a molecular weight of 227.44 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1H-imidazole-2-carboxylic acid” consists of an imidazole ring substituted with a bromine atom at the 4th position and a carboxylic acid group at the 2nd position . The exact mass of the compound is 217.969086 Da .
Applications De Recherche Scientifique
- Exemple: Il peut être utilisé comme matière première pour synthétiser d'autres composés contenant de l'imidazole, qui peuvent présenter des effets biologiques prometteurs .
- Exemple: Il participe à la synthèse de sulfates-carboxylates de lanthanides, qui ont des applications potentielles dans la catalyse et les matériaux luminescents .
- Exemple: Il peut être transformé en aminoimidazoles, qui ont des applications dans la découverte de médicaments et la synthèse chimique .
Pharmaceutiques et Chimie Médicinale
Science des Matériaux et Catalyse
Synthèse Organique
Matériaux Fonctionnels et Optoélectronique
Safety and Hazards
The safety data sheet for “4-Bromo-1H-imidazole-2-carboxylic acid” indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Mécanisme D'action
Target of Action
Imidazole compounds are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that imidazole compounds can participate in many important biochemical reactions, earning them the title of “biological catalysts” or "biological ligands" .
Biochemical Pathways
Imidazole compounds are known to be involved in a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
For instance, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .
Analyse Biochimique
Biochemical Properties
4-Bromo-1H-imidazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . This interaction suggests that 4-Bromo-1H-imidazole-2-carboxylic acid can act as a ligand, forming coordination complexes with metal ions. Additionally, the compound’s amphoteric nature allows it to participate in both acidic and basic reactions, making it versatile in biochemical processes .
Cellular Effects
The effects of 4-Bromo-1H-imidazole-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes can lead to the modulation of metabolic pathways, thereby altering the cellular metabolic flux . Furthermore, its ability to form coordination complexes with metal ions can impact cellular processes that depend on metal cofactors.
Molecular Mechanism
At the molecular level, 4-Bromo-1H-imidazole-2-carboxylic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, the compound’s interaction with the heme iron atom of ferric cytochrome P450 can lead to enzyme inhibition . Additionally, 4-Bromo-1H-imidazole-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-imidazole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 4-Bromo-1H-imidazole-2-carboxylic acid in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-imidazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular metabolism. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies indicate that careful dosage control is essential to avoid potential toxicity.
Metabolic Pathways
4-Bromo-1H-imidazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Additionally, its role as a ligand in coordination complexes can affect the activity of metal-dependent enzymes.
Transport and Distribution
The transport and distribution of 4-Bromo-1H-imidazole-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and its distribution within tissues can be affected by binding to proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 4-Bromo-1H-imidazole-2-carboxylic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, its interaction with metal ions can lead to localization in organelles involved in metal metabolism, such as mitochondria or lysosomes.
Propriétés
IUPAC Name |
5-bromo-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMWGLWSFVWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717171 | |
| Record name | 5-Bromo-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260753-02-3 | |
| Record name | 5-Bromo-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-amino-2,3-dihydroimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1506050.png)

![[2-(2-Fluoro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1506054.png)
![3,6-Dimethylimidazo[2,1-B][1,3]thiazole-2-carboxylic acid](/img/structure/B1506059.png)


![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1506064.png)
![2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506066.png)
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506067.png)



![4H,5H,6H,7H-Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B1506077.png)
